molecular formula C16H14BrN3O B4388953 N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

Cat. No.: B4388953
M. Wt: 344.21 g/mol
InChI Key: IXSOCCQVEKWYIY-UHFFFAOYSA-N
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Description

N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic compound that features a benzimidazole core substituted with a bromobenzyl group and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and the benzimidazole derivative.

    Formamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the formamide group, converting it to an amine.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromobenzyl group under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The benzimidazole core is known for its biological activity, and the bromobenzyl and formamide groups can be modified to enhance binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the bromobenzyl and formamide groups can enhance binding through additional interactions. This compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE.

    4-Bromobenzyl Chloride: A precursor used in the synthesis of the compound.

    Formamide: Another precursor used in the synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the bromobenzyl group provides additional sites for chemical modification, enhancing its versatility compared to simpler benzimidazole derivatives.

Properties

IUPAC Name

N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-13-7-5-12(6-8-13)10-20-15-4-2-1-3-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSOCCQVEKWYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 2
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N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 3
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N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 4
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 5
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Reactant of Route 6
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE

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